molecular formula C10H9F3O3 B2897453 Ethyl 2-(3,4,5-trifluorophenoxy)acetate CAS No. 1443328-77-5

Ethyl 2-(3,4,5-trifluorophenoxy)acetate

Cat. No. B2897453
CAS RN: 1443328-77-5
M. Wt: 234.174
InChI Key: ZSXRWOPFQQJVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4,5-trifluorophenoxy)acetate is a chemical compound that is widely used in the field of scientific research. It is a colorless liquid with a molecular weight of 256.19 g/mol and a boiling point of 202°C. The compound is synthesized through a series of chemical reactions and is used in various research applications due to its unique properties.

Scientific Research Applications

Ethyl 2-(3,4,5-trifluorophenoxy)acetate is used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science. The compound is used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticancer agents. It is also used in the synthesis of agrochemicals such as herbicides and insecticides. In materials science, Ethyl 2-(3,4,5-trifluorophenoxy)acetate is used as a building block for the synthesis of various polymers and materials with unique properties.

Mechanism Of Action

The mechanism of action of Ethyl 2-(3,4,5-trifluorophenoxy)acetate is not well understood. However, studies have shown that the compound has a unique chemical structure that allows it to interact with various biological molecules. The compound is believed to act as a modulator of various biological pathways, including inflammation and cell signaling.
Biochemical and Physiological Effects
Ethyl 2-(3,4,5-trifluorophenoxy)acetate has been shown to have various biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. The compound has also been shown to have antitumor properties and can induce apoptosis in cancer cells. In addition, Ethyl 2-(3,4,5-trifluorophenoxy)acetate has been shown to have neuroprotective properties and can protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Ethyl 2-(3,4,5-trifluorophenoxy)acetate has several advantages and limitations for lab experiments. One of the main advantages is its unique chemical structure, which allows it to interact with various biological molecules. The compound is also relatively easy to synthesize and is commercially available. However, one of the limitations of Ethyl 2-(3,4,5-trifluorophenoxy)acetate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl 2-(3,4,5-trifluorophenoxy)acetate in scientific research. One area of future research is the development of new pharmaceuticals and agrochemicals based on the compound. Another area of future research is the use of Ethyl 2-(3,4,5-trifluorophenoxy)acetate in materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, future research can focus on understanding the mechanism of action of Ethyl 2-(3,4,5-trifluorophenoxy)acetate and its potential use in the treatment of various diseases.

Synthesis Methods

Ethyl 2-(3,4,5-trifluorophenoxy)acetate is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4,5-trifluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain Ethyl 2-(3,4,5-trifluorophenoxy)acetate. The synthesis method is well-established and has been used in various research applications.

properties

IUPAC Name

ethyl 2-(3,4,5-trifluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)5-16-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXRWOPFQQJVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4,5-trifluorophenoxy)acetate

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